

X-ray crystallography of Phenylsilatrane and its derivatives

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Compound of Interest

Compound Name: Phenylsilatrane

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A Comparative Guide to the X-ray Crystallography of **Phenylsilatrane** and Its Derivatives

This guide provides a comparative analysis of the crystal structures of **phenylsilatrane** and its derivatives, determined through X-ray crystallography. The unique tricyclic cage structure of silatranes, featuring a transannular dative bond between the nitrogen and silicon atoms, makes them a subject of significant interest in organosilicon chemistry.^{[1][2][3]} The geometry of this cage, particularly the length of the Si-N dative bond, is sensitive to the electronic and steric effects of the substituent attached to the silicon atom.^{[4][5]} Understanding these structural variations through X-ray crystallography is crucial for correlating structure with chemical reactivity and potential biological activity.^{[3][6]}

Comparative Crystallographic Data

The following table summarizes key crystallographic data for **phenylsilatrane** and several of its tribenzo derivatives. The data highlights how modifications to the atrane cage, such as the substitution of ethylene chains for phenylene fragments, influence the molecular geometry, most notably leading to an elongation of the Si-N dative bond.^[4]

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Si-N Bond Length (Å)	Si-C Bond Length (Å)	Avg. Si-O Bond Length (Å)	N-Si-C Angle (°)	Ref.
γ-Phe nylsilatrane	C ₁₂ H ₁₇ NO ₃ Si	Monoclinic	P2 ₁ /n	8.475	12.949	11.122	90.86	2.132(4)	1.894(5)	1.656	179.0(2)	[7]
1-Phe nylsilatrane (2a)	C ₃₀ H ₂₁ NO ₃ Si	Orthorhombic	Cmc2 ₁	11.5318(4)	15.6881(5)	12.6580(4)	90	2.215(3)	1.879(4)	1.670	178.1(1)	[4]
1-Phe nyltri(p-methyl)- tribenzsilatrane (2b)	C ₃₃ H ₂₇ NO ₃ Si	Monoclinic	P2 ₁ /n	12.0125(2)	13.9110(3)	16.0357(3)	100.271(1)	2.222(1)	1.884(2)	1.673	177.3(1)	[4]
1-Phe nyl-	C ₃₀ H ₁₈	Monoclinic	P2 ₁ /n	11.7588(2)	13.5683(3)	15.6596(3)	99.638(1)	2.202(1)	1.880(2)	1.666	177.6(1)	[4]

tri(p- F₃N
fluor O₃Si
o)-
tribe
nzsil
atra
ne
(2c)

Experimental Protocols

The determination of the crystal structures summarized above involves a standard set of procedures in single-crystal X-ray diffraction. The methodologies detailed in the cited literature provide a representative workflow.[\[4\]](#)[\[7\]](#)

Synthesis and Crystallization

- **Phenylsilatrane** Synthesis: Typically synthesized by the reaction of phenyltriethoxysilane with triethanolamine, often catalyzed by potassium hydroxide.[\[1\]](#)[\[2\]](#)
- Tribenzsilatrane Derivative Synthesis: Prepared via the transesterification of phenyl trimethoxysilane with the corresponding triphenol amines.[\[4\]](#)
- Crystal Growth: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation or recrystallization from appropriate solvents like chloroform (CHCl₃) or dimethylformamide (DMF).[\[2\]](#)[\[4\]](#)[\[8\]](#)

X-ray Data Collection

- Instrument: A modern single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST) equipped with a photon-counting detector (e.g., PHOTON-III) and a microfocus X-ray source (e.g., I μ S 3.0) is used.
- Radiation: Mo K α radiation ($\lambda = 0.71073$ Å) is commonly employed.
- Temperature: Data is collected at a low temperature, typically around 150 K, to minimize thermal vibrations of the atoms.

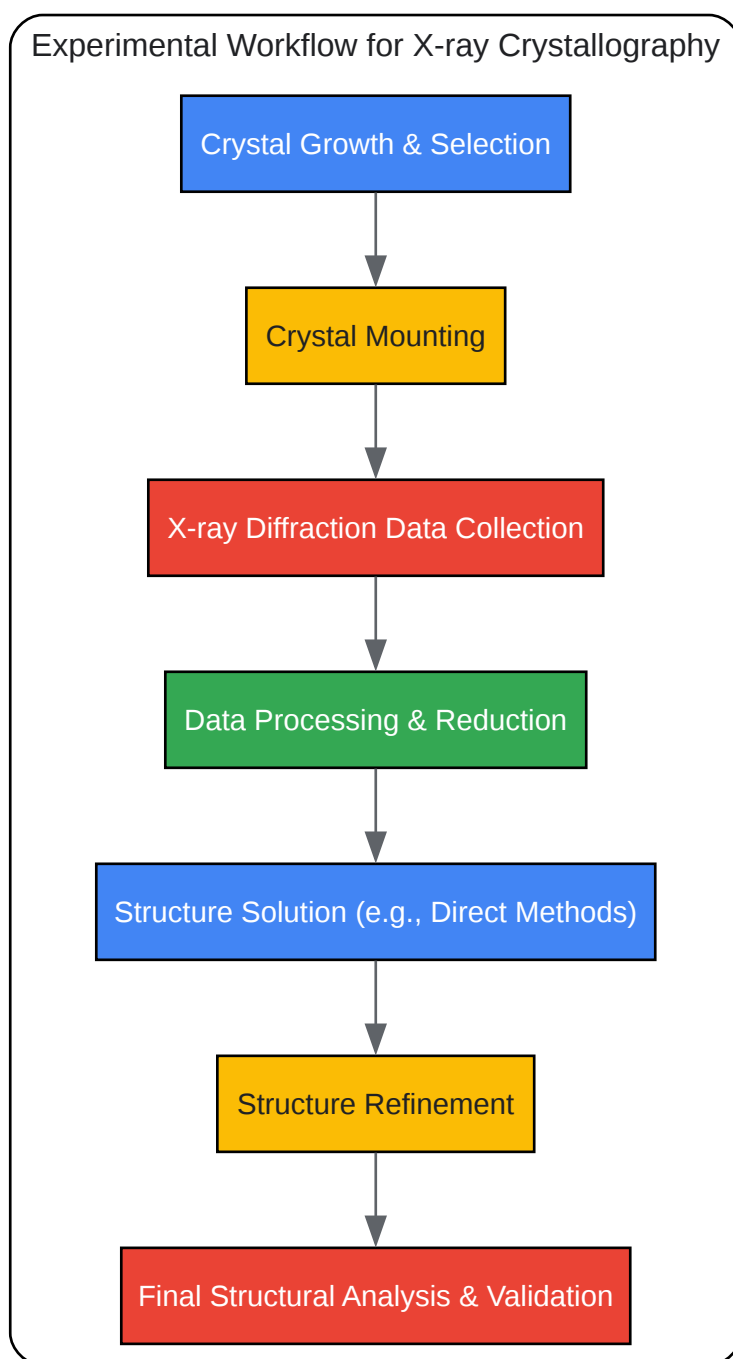
- **Data Collection Strategy:** A series of ω and ϕ scans are performed to collect a complete dataset of diffraction intensities.
- **Data Processing:** The collected raw data is processed using software suites like APEX4 for cell refinement and data reduction, and SADABS for absorption correction.

Structure Solution and Refinement

- **Structure Solution:** The crystal structure is solved using direct methods or intrinsic phasing methods with software such as SHELXT.^[4] This initial step provides a preliminary model of the atomic arrangement.
- **Structure Refinement:** The initial model is refined against the experimental data using a full-matrix least-squares method on F^2 with software like SHELXL.^[4]
 - Non-hydrogen atoms are refined anisotropically (accounting for their thermal motion in different directions).
 - Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- **Final Analysis:** The final refined structure is analyzed for geometric parameters (bond lengths, angles), intermolecular interactions, and overall packing. Software like Olex2 or Mercury is used for visualization and analysis.

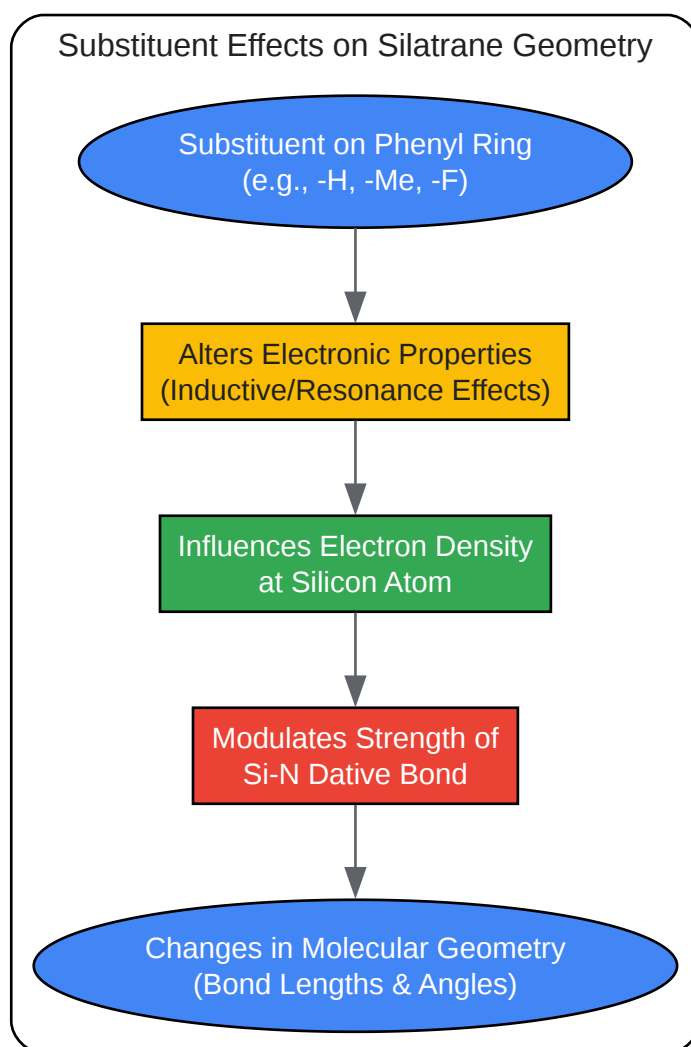
Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystallography and the influence of substituents on the silatrane molecular structure.



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Caption: A flowchart of the major steps in determining a molecular structure via single-crystal X-ray crystallography.



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Caption: Logical diagram showing how substituents on the phenyl ring influence the geometry of the silatrane cage.

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